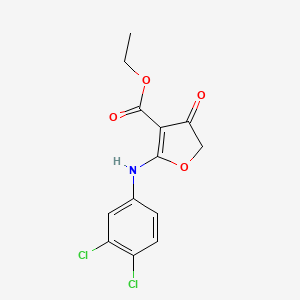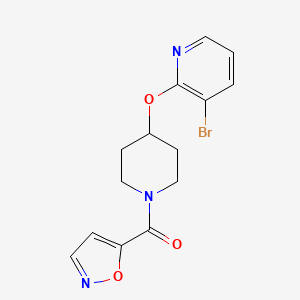
N-(3-Ethylphenyl)azepan-4-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethylphenyl)azepan-4-amine;dihydrochloride, commonly known as Etazepine, is a chemical compound that belongs to the class of azepine derivatives. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Enantioselective Functionalization
Enantioselective α-Functionalization via Palladium Catalyzed C–H Arylation
This research highlights the importance of saturated aza-heterocycles, like azepanes, as building blocks in bioactive compounds and therapeutic agents. The study presents a palladium(II)-catalyzed enantioselective α-C–H coupling method for a wide range of amines, including azepanes, demonstrating high enantioselectivities and exclusive regioselectivity. This method is significant for drug discovery, offering a new approach to functionalize the α-methylene C–H bonds of azepanes enantioselectively (Jain et al., 2016).
Synthesis and Antimicrobial Activity
Synthesis, Antibacterial, and Antifungal Activity of Azepin-ium Bromides
Novel azepin-ium bromides were synthesized and evaluated for their antimicrobial activity. The study demonstrates the potential of these compounds as antimicrobial agents, with some showing promising activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This research underlines the therapeutic potential of azepine derivatives in treating infections (Demchenko et al., 2020).
Chemical Synthesis and Drug Discovery
Diversity-Oriented Synthesis of Azaspirocycles
This paper outlines a multicomponent condensation method to access omega-unsaturated dicyclopropylmethylamines, which are then converted into heterocyclic azaspirocycles, including azepines. These compounds serve as significant scaffolds for chemistry-driven drug discovery, showcasing the versatility of azepine derivatives in synthesizing complex molecules with potential biological activities (Wipf et al., 2004).
Ionic Liquids and Green Chemistry
Azepanium Ionic Liquids
This research introduces a new family of room temperature ionic liquids derived from azepane. These ionic liquids present a sustainable alternative to volatile organic compounds in various applications, including electrochemistry and solvent systems. The study emphasizes the potential of azepane derivatives in green chemistry, offering eco-friendly solutions with broad applicability (Belhocine et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-ethylphenyl)azepan-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-12-5-3-6-14(11-12)16-13-7-4-9-15-10-8-13;;/h3,5-6,11,13,15-16H,2,4,7-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINXFDKQUTYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CCCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethylphenyl)azepan-4-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,3-benzodioxol-5-yl-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B2709987.png)

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)
![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)
![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)

![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)
![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)


![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2710007.png)
